methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate
Overview
Description
Methyl (3,3-dimethyl-8-oxo-2-azaspiro[45]deca-6,9-dien-1-ylidene)acetate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate typically involves the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed through X-ray analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate undergoes various chemical reactions, including:
Acylation: Reaction with acylating agents to form acyl derivatives.
Cyclization: Intramolecular cyclization reactions to form spirocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include 5-arylfuran-2,3-diones for acylation and nitriles for cyclization . The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include β-CH-acylation products and spirocyclic isoxazolyl derivatives .
Scientific Research Applications
Methyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: Used as a precursor in the synthesis of biologically active molecules with potential therapeutic properties.
Organic Synthesis: Serves as an intermediate in the preparation of complex spirocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to engage in specific binding interactions with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a modulator of biological processes .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds share a similar spirocyclic core and exhibit comparable chemical reactivity.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These derivatives are synthesized through similar cyclization reactions and possess related biological activities.
Uniqueness
Methyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate is unique due to its specific substitution pattern and the presence of the methyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-13(2)9-14(6-4-10(16)5-7-14)11(15-13)8-12(17)18-3/h4-8,15H,9H2,1-3H3/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJLCWKSQVCFHH-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C=CC(=O)C=C2)C(=CC(=O)OC)N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2(C=CC(=O)C=C2)/C(=C/C(=O)OC)/N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135106 | |
Record name | Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206906-39-9 | |
Record name | Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206906-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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